molecular formula C18H16ClFN2O4 B2486056 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421504-45-1

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Numéro de catalogue: B2486056
Numéro CAS: 1421504-45-1
Poids moléculaire: 378.78
Clé InChI: NCSBFTAOYRTLCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative with the molecular formula C20H21ClFN3O4 and a molecular weight of 421.85 g/mol . Oxalamide compounds are a significant class in medicinal chemistry, often explored for their potential to modulate biological pathways. The structural features of this molecule, including the 3-chloro-4-fluorophenyl and 2,3-dihydrobenzofuran groups, are commonly investigated in the development of pharmacologically active agents. This compound is provided for research purposes to support investigations in areas such as small molecule screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. The product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling.

Propriétés

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O4/c19-13-8-12(2-3-14(13)20)22-18(25)17(24)21-9-15(23)10-1-4-16-11(7-10)5-6-26-16/h1-4,7-8,15,23H,5-6,9H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSBFTAOYRTLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxalamide linkage : This functional group is known for its role in biological activity.
  • Chlorinated and fluorinated aromatic ring : The presence of these halogens can influence the compound's reactivity and interaction with biological targets.
  • Dihydrobenzofuran moiety : This structural component may contribute to the compound's pharmacological properties.

The molecular formula is C18H16ClFN2O5C_{18}H_{16}ClFN_{2}O_{5}, with a molecular weight of approximately 394.78 g/mol .

Understanding the mechanisms of action for N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide involves exploring its interactions at the molecular level:

  • DNA Binding : Similar compounds have shown the ability to bind to DNA, leading to cross-linking and subsequent inhibition of cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : The halogenated aromatic components may induce oxidative stress in cells, contributing to cytotoxicity against tumor cells.

Comparative Analysis with Related Compounds

A comparative analysis with similar oxalamide compounds can provide insights into the unique biological activities of this compound.

Compound NameStructureNotable Features
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamideStructurePotential antitumor activity due to oxalamide linkage
N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide-Different halogen substitutions may alter biological activity
N1-(3-chloro-4-fluorophenyl)-N2-methyloxalamide-Comparison of halogen effects on reactivity

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxalamide Derivatives

Table 1: Structural Comparison of Oxalamide Derivatives
Compound Name N1-Substituent N2-Substituent Key Features Yield (%) HPLC Purity (%) Source
Target Compound 3-Chloro-4-fluorophenyl 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl Dihydrobenzofuran enhances solubility; hydroxyethyl improves polarity N/A N/A Not specified
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Methoxy group increases electron density; phenethyl for aromatic interactions 64 >95
N1-(4-Chlorophenyl)-N2-(thiazolyl-piperidinyl)oxalamide (Compound 13) 4-Chlorophenyl Thiazolyl-piperidinyl Thiazole ring for heterocyclic binding; piperidine for conformational flexibility 36 90.0
BNM-III-170 4-Chloro-3-fluorophenyl Indenyl-guanidine Guanidine moiety mimics CD4 receptor; halogenated phenyl for stability N/A >95

Key Observations :

  • Halogenated Phenyl Groups: The 3-chloro-4-fluorophenyl group in the target compound and Compound 28 enhances metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., 4-chlorophenyl in Compound 13) .
  • N2-Substituent Diversity : The dihydrobenzofuran group in the target compound may improve solubility over purely aromatic substituents (e.g., 4-methoxyphenethyl in Compound 28). Thiazole and piperidine groups in Compound 13 suggest tailored binding to viral targets .

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison
Compound Name Biological Activity Key Findings Metabolic Stability Solubility Source
Target Compound Not reported (extrapolated) Potential antiviral/enzyme inhibition via dihydrobenzofuran interaction Likely high (halogens reduce oxidation) Moderate (polar hydroxyethyl group) N/A
Compound 28 Cytochrome P450 4F11-activated inhibitor Inhibits stearoyl coenzyme A desaturase; activated by CYP4F11 High (methoxy group resists hydrolysis) Low (non-polar phenethyl chain)
Compound 13 HIV entry inhibitor Targets CD4-binding site; moderate potency (IC50 ~100 nM) Moderate (thiazole susceptible to metabolism) Low (lipophilic thiazole)
BNM-III-170 CD4-mimetic for HIV vaccine enhancement Enhances antibody responses; synergistic with vaccines High (guanidine stabilizes structure) Low (complex indenyl group)

Key Observations :

  • Metabolic Stability: The target compound’s chloro-fluoro substituents likely reduce oxidative metabolism compared to non-halogenated analogs .
  • Solubility : The hydroxyethyl and dihydrobenzofuran groups may confer better aqueous solubility than analogs with purely aromatic N2-substituents (e.g., Compound 28).

Analytical Data Comparison

Table 3: Spectroscopic and Mass Spectrometry Data
Compound Name LC-MS (m/z) [M+H]+ 1H NMR Features Source
Target Compound Not reported Expected signals: δ 7.4–8.0 (aromatic H), δ 3.5–4.5 (hydroxyethyl, dihydrobenzofuran) N/A
Compound 28 351.1 δ 10.89 (NH), 7.42 (aromatic H), 3.71 (OCH3), 2.76 (CH2-phenethyl)
Compound 13 479.12 δ 7.82 (aromatic H), 3.56 (CH2-OH), 2.27 (CH3-thiazole)

Key Observations :

  • Mass Spectrometry : The target compound’s molecular weight can be inferred to be ~450–500 Da based on analogs.
  • NMR : The hydroxyethyl group (δ 3.5–4.5) and dihydrobenzofuran protons (δ 6.5–7.5) would dominate the spectrum.

Méthodes De Préparation

Synthesis of the Oxalamide Core

The oxalamide backbone is constructed via sequential amidation of oxalic acid derivatives (Figure 1):

  • Monoamidation of Oxalyl Chloride :

    • 3-Chloro-4-fluoroaniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form N-(3-chloro-4-fluorophenyl)oxalyl chloride .
    • Key Conditions : Stoichiometric control (1:1 molar ratio) prevents bis-acylation. Triethylamine (TEA) is used as a base to scavenge HCl.
  • Hydrolysis to Oxalic Acid Monoamide :

    • The intermediate is hydrolyzed with aqueous NaOH (1M) at room temperature to yield N-(3-chloro-4-fluorophenyl)oxalic acid monoamide .
  • Second Amidation :

    • The monoamide is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and coupled with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine in dimethylformamide (DMF).
    • Reaction Conditions : 24–48 hours at 25°C, with N,N-diisopropylethylamine (DIPEA) as a base.

Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-Hydroxyethylamine

The N2 substituent is synthesized through a three-step sequence:

  • Benzofuran Core Formation :

    • Cyclization of 5-hydroxycoumaranone with p-toluenesulfonic acid (PTSA) in toluene under reflux yields 2,3-dihydrobenzofuran-5-ol .
  • Epoxidation and Ring-Opening :

    • Epoxidation of 2,3-dihydrobenzofuran-5-ol using meta-chloroperoxybenzoic acid (mCPBA) forms the epoxide intermediate.
    • Ammonolysis : Reaction with aqueous ammonia (25% w/v) opens the epoxide, producing 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine with regioselective control.
  • Protection-Deprotection Strategy :

    • The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during amidation to prevent side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl post-coupling.

Final Coupling and Purification

The oxalic acid monoamide and functionalized amine are coupled under HATU/DIEA-mediated conditions in DMF, followed by HPLC purification (C18 column, acetonitrile/water gradient) to isolate the target compound at >95% purity.

Step Reagents/Conditions Yield
Monoamidation Oxalyl chloride, TEA, DCM 78%
Hydrolysis NaOH (1M), RT 92%
Second Amidation HATU, DIPEA, DMF 65%
Epoxide Ammonolysis NH3, H2O/THF 58%
Final Coupling HATU, DIEA, DMF 43%

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H-NMR (DMSO-d6, 400 MHz) :
    • δ 10.85 (s, 1H, NH), 7.89–7.21 (m, 3H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, benzofuran-H), 4.72 (t, 1H, -OH), 3.92–3.45 (m, 4H, -CH2-).
  • IR (KBr) : 3290 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C aromatic).
  • HRMS (ESI+) : m/z 435.0942 [M+H]+ (calc. 435.0938).

Challenges and Optimization

  • Diastereomer Formation : The hydroxethyl group introduces two chiral centers, leading to a racemic mixture. Chiral HPLC (Chiralpak IA column) resolves enantiomers but reduces yield.
  • Solubility Issues : The compound’s hydrophobicity necessitates DMSO for dissolution, complicating aqueous reactions.
  • Protection Requirements : Unprotected hydroxyl groups lead to esterification or oxidation byproducts, mandating TBS protection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.